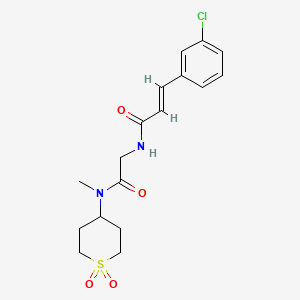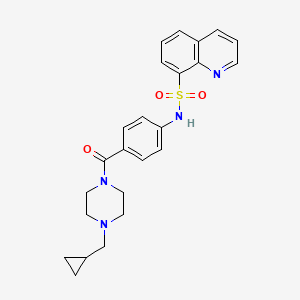
(E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM; HT-29, IC50 = 130 nM; SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well.
Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)
ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM; HT29, IC50 = 130 nM; SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.
Applications De Recherche Scientifique
Colorectal Cancer Treatment
ML264 has been found to potently inhibit the growth of colorectal cancer . It does this by inhibiting the proliferation of colorectal cancer cells in vitro through modifications of the cell-cycle profile . In an established xenograft mouse model of colon cancer, ML264 efficiently inhibited tumor growth within 5 days of treatment .
Regulation of Cellular Functions
Studies have shown that colorectal cancer arises as a consequence of the modification of genes that regulate important cellular functions . ML264 has been shown to be important in the early stages of colorectal cancer development and progression .
Osteosarcoma Treatment
ML264 has been found to inhibit osteosarcoma growth and metastasis . It suppresses the proliferation and clonogenic ability of osteosarcoma cells in a dose-dependent manner . Moreover, ML264 induced G0/G1 cell cycle arrest, with no influence on apoptosis .
Inhibition of Metastasis
ML264 has been found to inhibit the migratory and invasive abilities of osteosarcoma cells . This was demonstrated by wound-healing and Transwell assays .
Regulation of Epithelial-Mesenchymal Transition
Exposure to ML264 reduced the mRNA and protein levels of molecules associated with epithelial-mesenchymal transition phenotype, including N-cadherin, vimentin, Snail, matrix metalloproteinase (MMP) 9 and MMP13 .
Inhibition of Inflammatory Pathways
The KLF5 inhibitor ML264 has been found to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, thus protecting HK-2 cells from LPS-induced pyroptosis . This suggests that ML264 regulates activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells .
Mécanisme D'action
ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of ML264’s mechanism of action.
Target of Action
ML264 primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .
Mode of Action
ML264 interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .
Biochemical Pathways
ML264 affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by ML264 leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .
Pharmacokinetics
In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that ML264 would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.
Result of Action
The inhibition of KLF5 expression by ML264 leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, ML264 efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .
Action Environment
The action of ML264 can be influenced by the environment in which it is usedThe demonstrated efficacy of ml264 in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDZIDKYKCOMZ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)









![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
